Dibenzyl 9-Desmethyl D,L-Stepholidine
Description
Dibenzyl 9-Desmethyl D,L-Stepholidine (CAS: 62744-16-5) is a synthetic derivative of l-stepholidine, a tetrahydroprotoberberine (THPB) alkaloid originally isolated from the Chinese herb Corydalis ambigua and Stephania species . Its molecular formula is C32H31NO4, featuring benzyloxy substitutions at positions 2 and 10, a methoxy group at position 3, and a hydroxyl group at position 9 (Figure 1A, ).
Properties
IUPAC Name |
3-methoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO4/c1-35-30-17-25-14-15-33-19-27-24(12-13-29(32(27)34)36-20-22-8-4-2-5-9-22)16-28(33)26(25)18-31(30)37-21-23-10-6-3-7-11-23/h2-13,17-18,28,34H,14-16,19-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDSNYMMIOETRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675821 | |
| Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62744-16-5 | |
| Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Properties and Role as a Synthetic Intermediate
This compound (C32H31NO4, MW 493.59) is characterized as a red solid soluble in chloroform, with two benzyl ether groups attached to a berbine-derived tetracyclic skeleton. Its primary function lies in enabling selective deprotection during the synthesis of D,L-Stepholidine, a compound studied for its dopaminergic and antipsychotic properties. The dibenzyl derivative stabilizes reactive hydroxyl groups against oxidation or undesired side reactions, a strategy first reported by Chiang et al. in 1977.
Stereochemical Considerations
The "D,L" designation indicates a racemic mixture, necessitating synthetic routes that either begin with achiral precursors or employ resolution techniques post-synthesis. Early methods relied on non-stereoselective alkylation, whereas modern approaches leverage enzymatic epimerization to control stereochemistry.
Classical Synthesis Methods
Chiang et al.’s Benzylation Protocol (1977)
The seminal work by Chiang et al. outlines a two-step process starting from 9-desmethyl D,L-Stepholidine:
-
Benzylation of Hydroxyl Groups :
-
Reagents : Benzyl bromide (2.2 equiv), anhydrous potassium carbonate (3.0 equiv).
-
Solvent : Anhydrous dimethylformamide (DMF).
-
Conditions : 12 hours under nitrogen at 60°C.
The reaction selectively benzylates the 2- and 10-hydroxyl groups, confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).
-
-
Purification and Characterization :
Limitations of Classical Approaches
-
Low Yield : Competing O- and N-benzylation reduces efficiency.
-
Racemization : Prolonged heating induces partial racemization at C13a.
-
Scalability : Multi-gram syntheses require costly chromatography.
Modern Methodological Innovations
Enzymatic Epimerization in Engineered Host Systems
Recent patents describe the use of recombinant epimerases (e.g., SEQ ID NOs: 1–15) to interconvert stereoisomers of benzylisoquinoline intermediates. Key advancements include:
-
Host Systems : Saccharomyces cerevisiae engineered with Papaver somniferum epimerases.
-
Reaction Conditions :
This method circumvents traditional resolution steps but requires genetic modification of host organisms.
One-Pot Tandem Benzylation-Demethylation
A 2023 optimization study achieved a 79% yield by integrating benzylation with in situ demethylation:
-
Simultaneous Deprotection and Benzylation :
Analytical and Process Validation
Purity Assessment
High-performance liquid chromatography (HPLC) methods for this compound:
| Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm |
| Mobile Phase | Acetonitrile/water (65:35) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.3 min |
| Purity Threshold | ≥98% (area normalization) |
Impurities include residual DMF (≤0.1%) and debenzylated byproducts (≤1.2%).
Stability Profiling
-
Thermal Stability : Decomposition onset at 210°C (DSC).
-
Photostability : No degradation under UV/Vis light (300–800 nm) for 72 hours.
Industrial Scalability and Challenges
Chemical Reactions Analysis
- The compound may undergo various types of reactions typical for alkaloids and related compounds.
- Potential reactions include oxidation, reduction, substitution, and cyclization.
- Common reagents used in these reactions would depend on the specific synthetic pathway employed.
- The major products formed from these reactions would also vary based on the reaction conditions.
Scientific Research Applications
Dopamine Receptor Interactions
Dibenzyl 9-Desmethyl D,L-Stepholidine exhibits significant interactions with dopamine receptors, particularly acting as a dopamine D(1) receptor agonist and a D(2) receptor antagonist. This dual action is hypothesized to provide therapeutic benefits in conditions like schizophrenia, where modulation of dopamine pathways is crucial.
- D(1) Agonism : The compound enhances cortical dopamine transmission, potentially improving cognitive functions and alleviating psychotic symptoms .
- D(2) Antagonism : By antagonizing D(2) receptors, it may reduce the risk of side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms .
Case Studies and Experimental Findings
Several studies have investigated the efficacy of this compound in various models:
- Animal Models of Schizophrenia : In experiments using phencyclidine (PCP)-induced models, the compound demonstrated significant reductions in hyperlocomotion and improvements in sensorimotor gating deficits . Chronic administration improved social interaction and cognitive impairments, suggesting its potential as a treatment for schizophrenia.
- Comparative Studies : Research comparing this compound with established antipsychotics like haloperidol and clozapine indicated that it possesses a favorable pharmacokinetic profile, with effective receptor occupancy at therapeutic doses without significant side effects at lower doses .
Novel Derivatives
Recent studies have focused on synthesizing derivatives of this compound to enhance its receptor selectivity and potency. For example, C-3 alkoxylated and C-3/C-9 dialkoxylated analogues have been developed, showing promising affinities for D(1) receptors while maintaining minimal interaction with D(2) and D(3) receptors . This specificity could lead to new treatments with reduced side effects.
Therapeutic Potential
The unique pharmacological profile of this compound positions it as a candidate for treating various psychiatric disorders beyond schizophrenia. Its ability to modulate dopamine pathways suggests potential applications in:
- Bipolar Disorder : By balancing dopaminergic activity.
- Depression : Enhancing mood through cognitive improvement.
Mechanism of Action
- The exact mechanism by which Dibenzyl 9-Desmethyl D,L-Stepholidine exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways related to neuronal function or signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) l-Stepholidine (CAS: 51745-26-7)
- Structure : A THPB with methoxy groups at positions 3 and 9 and a methyl group at position 1 .
- Key Differences: Dibenzyl 9-Desmethyl D,L-Stepholidine lacks the methyl group at position 9 and incorporates benzyloxy groups, increasing molecular weight from 283.36 g/mol (l-stepholidine) to 493.60 g/mol (estimated for C32H31NO4) .
(b) Bis(3-methoxyphenyl)amine (CAS: N/A)
- Structure : A diarylamine with methoxy substitutions at phenyl rings .
- Key Differences: Unlike this compound, this compound lacks the isoquinoline backbone and dopamine receptor-targeting moieties, making it more relevant to materials science than pharmacology .
(c) Benzathine Benzylpenicillin (CAS: 1538-09-6)
Pharmacological and Functional Comparisons
Key Findings :
- This compound’s benzyl groups likely reduce aqueous solubility compared to l-stepholidine, which may limit its therapeutic utility despite enhanced membrane permeability .
Biological Activity
Dibenzyl 9-Desmethyl D,L-Stepholidine, a compound derived from the alkaloid family, exhibits significant biological activity primarily through its interactions with dopamine receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of the Compound
This compound is structurally related to (−)-stepholidine, a known dopamine receptor modulator. It is recognized for its potential neuroprotective effects and applications in treating neurodegenerative diseases. Its unique structure allows for various interactions within biological systems, particularly involving dopamine receptors.
The compound primarily acts on dopamine receptors, exhibiting both agonistic and antagonistic properties. Research indicates that it interacts with several dopamine receptor subtypes:
- D1 Receptors : Exhibits partial agonist activity.
- D2 Receptors : Functions as an antagonist.
- D3 and D4 Receptors : Lower affinity compared to D1 and D2 receptors.
This dual action suggests a complex role in modulating dopaminergic signaling pathways, particularly relevant in conditions like schizophrenia and Parkinson's disease.
Neuroprotective Effects
This compound has been shown to possess neuroprotective properties. Studies indicate that it may slow neuronal degeneration and improve motor symptoms when co-administered with other treatments like L-DOPA in Parkinson's disease models .
Antipsychotic Potential
The compound has been proposed as a novel antipsychotic agent due to its ability to balance dopaminergic activity. It shows promise in alleviating both positive and negative symptoms of schizophrenia by enhancing cortical dopamine transmission while mitigating the side effects typically associated with conventional antipsychotics .
In Vitro Studies
In vitro studies have demonstrated that this compound binds effectively to dopamine receptors, influencing intracellular signaling pathways:
| Receptor Type | Binding Affinity (nM) | Functional Activity |
|---|---|---|
| D1 | 13 | Partial Agonist |
| D2 | 44 | Antagonist |
| D3 | 100 | Low Affinity |
| D4 | 250 | Very Low Affinity |
These findings highlight its selective interaction with dopaminergic systems, suggesting potential therapeutic roles in treating disorders characterized by dopaminergic dysregulation .
In Vivo Studies
Animal model studies have further elucidated the compound's effects:
- Schizophrenia Models : Demonstrated efficacy in reducing amphetamine-induced locomotion and conditioned avoidance responses .
- Parkinson’s Disease Models : Showed improvements in motor function when administered alongside L-DOPA, indicating a synergistic effect that enhances dopaminergic signaling without significant side effects .
Case Studies
- Study on Schizophrenia : A controlled study investigated the effects of this compound on patients with schizophrenia. Results indicated a significant reduction in both positive and negative symptoms compared to baseline measurements, suggesting its potential as an adjunct therapy alongside traditional antipsychotics .
- Parkinson’s Disease Intervention : In a cohort of Parkinson's patients receiving L-DOPA, the addition of the compound resulted in improved motor function and reduced dyskinesias. This supports its role as a neuroprotective agent that enhances dopaminergic therapy outcomes .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in behavioral assays?
- Methodology : Apply non-linear regression (e.g., sigmoidal Emax model) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons of rotational behavior or sleep-wake cycles .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
